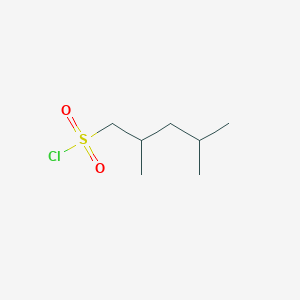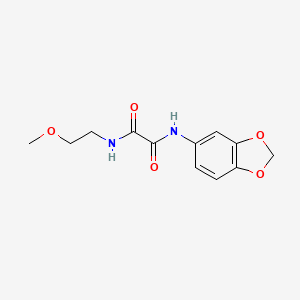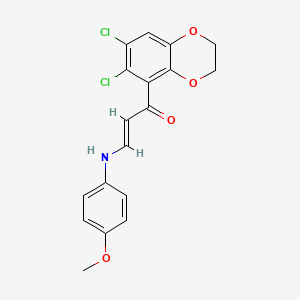
4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide, also known as BPI, is a chemical compound that has been widely used in scientific research for its various applications.
Mécanisme D'action
The mechanism of action of 4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide involves the binding of the compound to the extracellular surface of ion channels, which results in the inhibition of ion flow through the channel. This inhibition is dependent on the concentration of this compound, as well as the specific ion channel being targeted.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the regulation of insulin secretion, the modulation of cardiac function, and the inhibition of cell proliferation. This compound has also been shown to have neuroprotective effects, which may have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide in lab experiments is its high selectivity for certain ion channels, which allows for the specific targeting of these channels without affecting other channels. However, this compound has also been shown to have limitations, such as its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Orientations Futures
There are a number of future directions for research on 4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide, including the development of more potent and selective analogs, the investigation of the compound's potential therapeutic applications, and the exploration of its role in various physiological processes. Additionally, further research is needed to understand the mechanisms underlying this compound's neuroprotective effects and to identify potential applications for the treatment of neurological disorders.
In conclusion, this compound is a chemical compound that has been widely used in scientific research for its various applications. Its selectivity for certain ion channels makes it a valuable tool for studying the function and regulation of these channels, and its potential therapeutic applications make it an area of active research. While there are potential limitations to its use, the future directions for research on this compound are numerous and promising.
Méthodes De Synthèse
4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide can be synthesized through a multistep process that involves the reaction of 4-bromophenol with epichlorohydrin, followed by the reaction of the resulting product with N-methylmorpholine and iodomethane. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide has been widely used in scientific research as a tool to study the function and regulation of ion channels. It has been shown to selectively block the activity of certain ion channels, such as the inward-rectifying potassium channel, which plays a critical role in regulating the electrical activity of cells. This compound has also been used to study the role of ion channels in various physiological processes, such as insulin secretion and cardiac function.
Propriétés
IUPAC Name |
1-(4-bromophenoxy)-3-(4-methylmorpholin-4-ium-4-yl)propan-2-ol;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrNO3.HI/c1-16(6-8-18-9-7-16)10-13(17)11-19-14-4-2-12(15)3-5-14;/h2-5,13,17H,6-11H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBGMTJBICIITD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOCC1)CC(COC2=CC=C(C=C2)Br)O.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrINO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2619120.png)


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2619124.png)
![3-(2-chloro-6-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2619126.png)
![5,5,7,7-Tetramethyl-1,6-dioxaspiro[2.5]octane](/img/structure/B2619127.png)


![3-[[1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2619132.png)

![N-(3,4-difluorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2619135.png)
![2-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2619137.png)
![5-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2619139.png)
